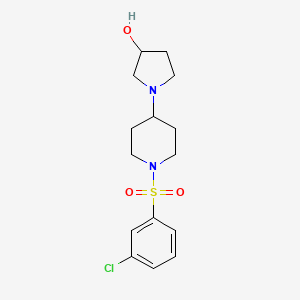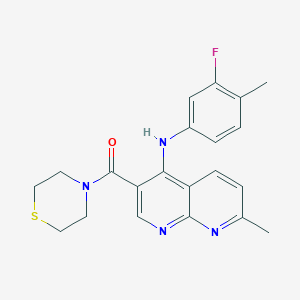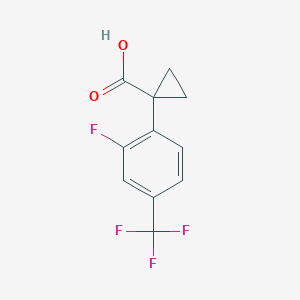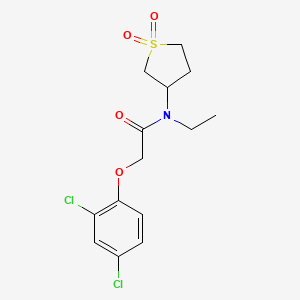
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-1-(furan-2-yl)ethanone” is a related compound . It is a solid substance stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The compound “2-bromo-1-(furan-2-yl)ethanone” has a molecular weight of 189.01 . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .Chemical Reactions Analysis
In the synthesis of a related compound, the subsequent treatment of amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux afforded the corresponding thioamide . This thioamide was then dissolved in aqueous propan-2-ol, the solution was made alkaline by adding 5% aqueous potassium hydroxide, and 20% aqueous K3[Fe(CN)6] was added .Physical And Chemical Properties Analysis
The compound “2-bromo-1-(furan-2-yl)ethanone” is a solid substance . It is stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Photosensitizing Properties : The compound is investigated for its potential in photodynamic therapy, particularly in cancer treatment. A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including a similar compound, showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization for Photodynamic Therapy : In another study, the synthesis and properties of zinc(II) phthalocyanine with benzenesulfonamide units were examined. This compound displayed favorable fluorescence, singlet oxygen production, and photostability, suggesting its potential as a photosensitizer candidate in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Chemical Synthesis and Reactivity
Synthesis and Photophysicochemical Properties : A related study focused on the synthesis, characterization, and photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The compound demonstrated properties suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Crystal Structure Analysis : Research into the crystal structures of isomorphous benzenesulfonamide compounds, including furan-2-ylmethyl and prop-2-ynyl derivatives, revealed insights into intermolecular interactions critical for crystal engineering (Bats, Frost, & Hashmi, 2001).
Synthetic Methods and Applications
- Versatile Synthetic Applications : A study described the development of a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans, utilizing the 2-bromo group as a synthetic handle in palladium-mediated couplings and nucleophilic substitutions (Gill, Grobelny, Chaplin, & Flynn, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSDGBXYFBSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)


![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)


